molecular formula C17H20N2O3S B6476350 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 2640846-46-2

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B6476350
CAS No.: 2640846-46-2
M. Wt: 332.4 g/mol
InChI Key: BQEXEPNQTSBVSW-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine is a pyridine derivative characterized by a methyl group at the 2-position and a substituted azetidine ring at the 4-position. The azetidine moiety is functionalized with a 2-phenylethanesulfonyl group, introducing both sulfonamide and aromatic features. The molecular formula is C₁₇H₂₀N₂O₃S, with a molecular weight of 332.42 g/mol.

Properties

IUPAC Name

2-methyl-4-[1-(2-phenylethylsulfonyl)azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-14-11-16(7-9-18-14)22-17-12-19(13-17)23(20,21)10-8-15-5-3-2-4-6-15/h2-7,9,11,17H,8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEXEPNQTSBVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group can be introduced via a sulfonylation reaction using phenylethanesulfonyl chloride and a base.

    Coupling with Pyridine Derivative: The final step involves the coupling of the azetidine derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethanesulfonyl group may play a role in binding to the active site of enzymes, while the pyridine and azetidine moieties contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other pyridine derivatives documented in recent literature and catalogs. Below is a detailed analysis:

Structural Analogues from Research Literature

Example Compound (from ):

  • Name: 2-Amino-4-(2-chloro-5-(4-methylphenyl)pyridin-3-yl)-1-(4-nitrophenyl)pyridine
  • Molecular Formula: C₂₃H₁₈ClN₃O₂
  • Molecular Weight: 466.88 g/mol
  • Key Features: Substituted phenyl groups (nitro and methyl) at the pyridine core. Chlorine atom and amino group enhance electronic diversity. Melting Point: 275°C, higher than typical pyridines due to nitro group rigidity .

Comparison with Target Compound:

Property Target Compound Example Compound
Molecular Weight 332.42 g/mol 466.88 g/mol
Substituents Methyl, sulfonamidoazetidine Nitro, chloro, methylphenyl
Melting Point Not reported 275°C
Functional Groups Sulfonamide, ether Nitro, amino, chloro

The target compound’s lower molecular weight and sulfonamide group may improve solubility in polar solvents compared to the nitro- and chloro-substituted analogue. However, the absence of strong electron-withdrawing groups (e.g., nitro) likely reduces thermal stability, as evidenced by the lower inferred melting point .

Commercial Pyridine Derivatives (Catalogs)

Example Compound 1 (from ):

  • Name: (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime
  • Molecular Formula: C₂₁H₃₃FN₂O₂Si
  • Molecular Weight: 416.60 g/mol
  • Key Features:
    • Bulky tert-butyldimethylsilyl (TBS) group increases lipophilicity.
    • Fluorine atom enhances metabolic stability .

Example Compound 2 (from ):

  • Name: 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine
  • Molecular Formula: C₁₇H₂₈IN₃OSi
  • Molecular Weight: 477.33 g/mol
  • Key Features:
    • Iodo substituent enables radiolabeling or cross-coupling reactions.
    • TBS group improves membrane permeability .

Comparison with Target Compound:

Property Target Compound Example Compound 1 Example Compound 2
Molecular Weight 332.42 g/mol 416.60 g/mol 477.33 g/mol
Substituents Sulfonamide, azetidine TBS, fluorine TBS, iodine
Applications Potential kinase inhibition Metabolic studies Radiolabeling probes

The target compound’s sulfonamide group offers hydrogen-bonding capability, which is absent in TBS-protected analogues. This feature may enhance binding to polar active sites in proteins. Conversely, the commercial derivatives prioritize stability and synthetic versatility (e.g., iodine for coupling) over target engagement .

Physicochemical and Spectroscopic Comparisons

Infrared (IR) Spectroscopy

  • Target Compound: Strong S=O stretches (~1350–1150 cm⁻¹) confirm the sulfonamide group.
  • Compound: N-H stretches (~3300 cm⁻¹) and C-Cl bends (~700 cm⁻¹) dominate .
  • Catalog Compounds: Si-O stretches (~1100 cm⁻¹) and C-F bends (~1250 cm⁻¹) are prominent .

¹H NMR Analysis

  • Target Compound: Azetidine protons resonate at δ 3.5–4.0 ppm , while pyridine protons appear downfield (~δ 8.0–8.5 ppm).
  • Compound: Aromatic protons near nitro groups shift upfield (~δ 7.0–7.5 ppm) .
  • Catalog Compounds: TBS methyl groups show sharp singlets at δ 0.8–1.0 ppm .

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